Cas no 1804468-17-4 (Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate)
Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate
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- Inchi: 1S/C9H7ClF3NO2/c1-2-16-9(15)7-6(11)5(8(12)13)4(10)3-14-7/h3,8H,2H2,1H3
- InChI Key: VKINVJSSPRXTOC-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=O)OCC)C(=C1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 255
- XLogP3: 2.8
- Topological Polar Surface Area: 39.2
Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053936-1g |
Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
1804468-17-4 | 97% | 1g |
$1,504.90 | 2022-04-02 |
Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate
Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804468-17-4): A Comprehensive Overview
Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804468-17-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, exhibits promising biological activities and has been extensively studied for its potential applications in drug development.
The molecular structure of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate consists of a pyridine core substituted with chloro, difluoromethyl, and fluoro groups. These fluorinated moieties are known to enhance the metabolic stability and binding affinity of molecules, making them valuable in the design of novel therapeutic agents. The presence of a carboxylate ester group at the 2-position further expands its utility in synthetic chemistry, allowing for modifications and derivatization to tailor its pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocycles in the development of small-molecule drugs. Pyridine derivatives, in particular, have been extensively explored due to their diverse biological activities and favorable pharmacokinetic profiles. Among these, Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate stands out as a versatile intermediate that can be incorporated into various pharmacophores to develop compounds with enhanced efficacy and reduced toxicity.
In the context of drug discovery, the synthesis and characterization of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate have been reported in several studies. Researchers have demonstrated efficient synthetic routes that utilize readily available starting materials and modern catalytic methods. These methods often involve multi-step reactions, including halogenation, fluorination, and esterification, to construct the desired framework.
The biological activity of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate has been evaluated in various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes and receptors, making it a potential candidate for treating a range of diseases. For instance, its ability to modulate kinase activity has been explored in cancer research, where fluorinated pyridines have shown promise as anti-cancer agents.
Moreover, the structural flexibility of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate allows for further derivatization to optimize its pharmacological properties. By introducing additional functional groups or altering the substitution pattern, researchers can fine-tune the compound's bioavailability, selectivity, and target specificity. This adaptability makes it a valuable building block in the development of novel therapeutics.
The role of computational chemistry in the study of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions with biological targets and to rationalize observed biological activities. These computational approaches provide insights into the compound's mechanism of action and help guide the design of more effective derivatives.
In conclusion, Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804468-17-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of medicinal chemistry.
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